molecular formula C8H11ClN2S B6609170 4-(aminomethyl)benzene-1-carbothioamide hydrochloride CAS No. 2866335-35-3

4-(aminomethyl)benzene-1-carbothioamide hydrochloride

Cat. No.: B6609170
CAS No.: 2866335-35-3
M. Wt: 202.71 g/mol
InChI Key: LETFQICQKVMCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)benzene-1-carbothioamide hydrochloride, commonly referred to as AMC, is a small molecule organic compound that has a wide range of applications in the scientific and medical fields. It is an important component of many different biochemical and physiological processes, and is used in a variety of laboratory experiments.

Scientific Research Applications

AMC has a wide range of applications in the scientific and medical fields. It is used in many different laboratory experiments, such as enzyme kinetics studies, protein-ligand binding studies, and receptor-ligand binding studies. It has also been used in studies of cell signaling pathways, drug metabolism, and drug delivery. AMC has also been used to study the structure and function of proteins and enzymes, as well as the regulation of gene expression.

Mechanism of Action

The mechanism of action of AMC is not well understood. However, it is believed to act as an allosteric modulator of protein-ligand interactions. It has been shown to bind to certain proteins and enzymes, altering their structure and activity. This can lead to changes in the regulation of gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMC are not fully understood. However, it has been shown to have an effect on the activity of certain enzymes and proteins. It has also been shown to affect the expression of certain genes, as well as the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of AMC in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. It is also relatively inexpensive, making it an attractive option for many laboratory experiments. The main limitation of AMC is that its mechanism of action is not fully understood, making it difficult to predict its effects on certain biochemical and physiological processes.

Future Directions

The future directions for AMC research are vast. Further research is needed to better understand its mechanism of action, as well as its effects on different biochemical and physiological processes. Additionally, further research is needed to explore its potential applications in drug delivery, drug metabolism, and gene regulation. Finally, further research is needed to explore its potential as a therapeutic agent for various diseases and disorders.

Synthesis Methods

The synthesis of AMC is a relatively simple process. It begins with the reaction of 4-amino-2-methylbenzoic acid with thiophosgene in the presence of an acid catalyst. This reaction results in the formation of the desired product, 4-(aminomethyl)benzene-1-carbothioamide hydrochloride. The product is then purified by recrystallization from a suitable solvent, such as ethanol.

Properties

IUPAC Name

4-(aminomethyl)benzenecarbothioamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFQICQKVMCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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